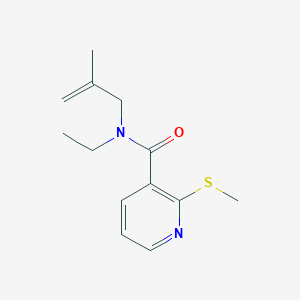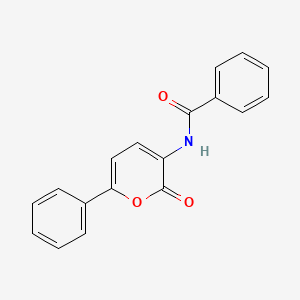![molecular formula C16H20BrNO3 B2436213 3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid CAS No. 497060-73-8](/img/structure/B2436213.png)
3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, boronic acids and their derivatives are generally synthesized through the electrophilic trapping of an organometallic reagent with a boric ester, followed by acidic hydrolysis .Chemical Reactions Analysis
Boronic acids and their derivatives, such as this compound, are valuable reagents in organic synthesis. They are often used in Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques and Characterization : This compound has been synthesized and characterized using various techniques like IR, EA, ES-MS, NMR, and X-ray diffraction. These studies focus on understanding its molecular structure and properties (Huang et al., 2003).
Building Blocks for Nucleosides Analogues : It serves as an intermediate in the synthesis of carbocyclic analogues of nucleosides. This involves transformation processes from camphoric acid to achieve the desired molecular structure (Nieto et al., 1998).
Coordination Chemistry
- Coordination Polymers and Complexes : The compound has been used in the synthesis of sodium(I) and copper(II) complexes. These studies include the formation of three-dimensional frameworks and investigating their properties like magnetic properties and structural configurations (Huang et al., 2005).
Catalysis and Organic Chemistry
- Catalytic Applications : It's utilized in enantioselective catalytic hydrogenation processes. This involves studying its interactions and efficiency in catalyzing reactions, providing insights into asymmetric synthesis (Comisso et al., 1982).
Crystallography and Molecular Interactions
Crystal Structure Analysis : Investigations into its crystal structure and molecular interactions, especially focusing on hydrogen bonding and molecular conformations, are key aspects of research. This is crucial for understanding its solid-state properties and potential applications in material science (Smith & Wermuth, 2012).
Polymorphism Studies : Research also includes comparative studies of different polymorphic forms, providing insights into thermodynamics and molecular geometry (Rambaud et al., 1993).
Biochemistry and Pharmacology
Cholinesterase Inhibitor Studies : It has been studied as part of compounds with potential cholinesterase inhibitory activity, which is significant for therapeutic applications in neurodegenerative diseases (Pizova et al., 2017).
Synthetic Pathways for Bioactive Molecules : The compound is involved in synthetic pathways leading to bioactive molecules like antitumor agents, showcasing its relevance in medicinal chemistry (Queiroz et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(3-bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-15(2)12(13(19)20)7-8-16(15,3)14(21)18-11-6-4-5-10(17)9-11/h4-6,9,12H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBXYGVUBITZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)NC2=CC(=CC=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436130.png)
![morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2436133.png)
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)

![3-[(E)-[(4-nitrophenyl)methylidene]amino]-1-(pyridin-4-yl)urea](/img/structure/B2436144.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2436146.png)

![1-(3-fluorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2436148.png)
![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol](/img/structure/B2436149.png)
![Methyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2436151.png)

